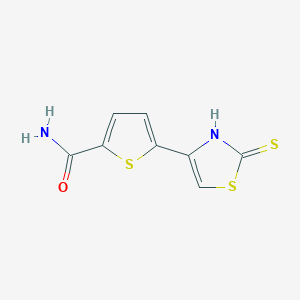

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS3/c9-7(11)6-2-1-5(14-6)4-3-13-8(12)10-4/h1-3H,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSLEHALZQXAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)C2=CSC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401421 | |

| Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52560-89-1 | |

| Record name | 52560-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide

An In-Depth Technical Guide to the Synthesis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide

Executive Summary

This guide provides a comprehensive, scientifically-grounded methodology for the , a heterocyclic compound featuring a thiophene-carboxamide scaffold linked to a thiazolidine-2-thione (rhodanine) moiety. Such structures are of significant interest to the medicinal chemistry community due to the diverse pharmacological activities associated with their constituent parts, including antimicrobial and anticancer properties.[1][2] The synthetic strategy detailed herein is centered on a robust and well-established Knoevenagel condensation reaction. This approach offers high efficiency and atom economy, utilizing readily accessible precursors. We will dissect the synthetic pathway, from the preparation of the key aldehyde intermediate, 5-formylthiophene-2-carboxamide, to the final condensation step, providing detailed protocols, mechanistic insights, and characterization data.

Introduction & Strategic Overview

The convergence of thiophene and thiazolidinone heterocycles within a single molecular framework presents a compelling strategy in modern drug discovery. Thiophene derivatives are renowned for their wide range of therapeutic properties, serving as the core of numerous approved drugs and clinical candidates.[3][4][5] Similarly, the thiazolidinone ring system, particularly the rhodanine scaffold, is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][6]

The target molecule, this compound (CAS No. 52560-89-1), combines these two pharmacophores.[7] Its potential utility lies in areas such as antiviral and antimicrobial agent development, and it may also find applications in materials science as a conductive organic semiconductor.[8]

This guide presents a logical and efficient synthetic route, chosen for its reliability and scalability. Our approach is built upon the foundational principles of carbonyl chemistry, providing a clear path for researchers to produce this molecule with high purity and yield.

Retrosynthetic Analysis and Synthetic Strategy

To devise a logical forward synthesis, we begin with a retrosynthetic analysis. The most evident disconnection point in the target molecule is the exocyclic double bond linking the thiophene and thiazole rings. This bond is characteristic of products formed via a Knoevenagel condensation.

This analysis suggests that the target compound can be assembled by condensing an aldehyde (an electrophile) with a compound containing an active methylene group (a nucleophile).

-

Precursor 1 (Electrophile): 5-Formylthiophene-2-carboxamide. This intermediate provides the core thiophene-2-carboxamide structure.

-

Precursor 2 (Nucleophile): Rhodanine (2-Thioxothiazolidin-4-one). The methylene group at the C-5 position of the rhodanine ring is acidic and readily deprotonated to form a potent nucleophile.

The forward synthesis, therefore, involves the base-catalyzed condensation of these two precursors.

Sources

- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. impactfactor.org [impactfactor.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. This compound | C8H6N2OS3 | CID 4270131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

An In-depth Technical Guide to 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide. This molecule, possessing a unique heterocyclic scaffold, is of significant interest in medicinal chemistry due to the established biological activities of its constituent thiophene and thiazole moieties. While specific experimental data for this compound is limited in public literature, this guide consolidates available information on its physicochemical properties and presents plausible synthetic routes and predicted spectral data based on established chemical principles and analysis of analogous structures. Furthermore, we explore the potential pharmacological activities and mechanisms of action that warrant its investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases.

Introduction: A Heterocyclic Scaffold of Interest

The convergence of a thiophene-2-carboxamide and a 2-thioxo-2,3-dihydrothiazole moiety in a single molecular entity presents a compelling scaffold for drug discovery. Thiophene-2-carboxamide derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. Similarly, the thiazole ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating diverse pharmacological effects[3][4][5]. The combination of these two pharmacophores in this compound suggests a high potential for novel biological activity. This guide aims to provide a foundational understanding of this compound for researchers interested in its synthesis and evaluation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂OS₃ | [6] |

| Molecular Weight | 242.34 g/mol | [6] |

| CAS Number | 52560-89-1 | [6] |

| Appearance | Predicted to be a solid | Inferred from high melting point |

| Melting Point | >236 °C (decomposes) | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Predicted LogP | 1.4 - 2.5 | Predicted using cheminformatics tools |

| Predicted pKa | Acidic NH ~8-9; Amide NH >14 | Predicted based on functional groups |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic route could involve the Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings from α-haloketones and thioamides[7][8][9][10]. This could be followed by the amidation of a carboxylic acid intermediate.

Caption: Proposed synthetic workflow for the target compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of Ethyl 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxylate

-

To a solution of ethyl 5-(2-bromoacetyl)thiophene-2-carboxylate (1 eq.) in ethanol, add ammonium dithiocarbamate (1.1 eq.).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the ethyl ester intermediate.

Step 2: Hydrolysis to 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxylic acid

-

Suspend the ethyl ester intermediate (1 eq.) in a mixture of ethanol and aqueous sodium hydroxide solution (2-3 eq.).

-

Heat the mixture to reflux for 2-4 hours until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield the carboxylic acid intermediate.

Step 3: Amidation to this compound

-

To a suspension of the carboxylic acid intermediate (1 eq.) in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.

-

Remove the excess reagent and solvent under reduced pressure.

-

Dissolve the resulting acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled, concentrated aqueous ammonia solution.

-

Stir the mixture for 1-2 hours, then extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Predicted Spectral Data

As experimental spectra are not available, the following are predicted characteristic peaks based on the structure and data from analogous compounds.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

12.5-13.5 (s, 1H): Thiazole N-H proton.

-

7.5-8.0 (m, 3H): Two thiophene ring protons and one thiazole ring proton.

-

7.0-7.5 (br s, 2H): Carboxamide -NH₂ protons.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~185: C=S (thioxo group).

-

~165: C=O (carboxamide).

-

140-150: Quaternary carbons of the thiophene and thiazole rings.

-

120-135: CH carbons of the thiophene and thiazole rings.

Predicted FT-IR (KBr) ν (cm⁻¹):

-

3400-3200: N-H stretching (amide and thiazole).

-

~3100: C-H stretching (aromatic).

-

~1660: C=O stretching (amide I).

-

~1600: N-H bending (amide II).

-

1300-1100: C=S stretching.

Predicted Mass Spectrometry (ESI-MS):

-

[M+H]⁺: m/z 243.

-

[M-NH₂]⁺: m/z 226.

Potential Biological Activities and Therapeutic Applications

The structural motifs within this compound suggest a high probability of interesting biological activities.

Caption: Relationship between core scaffolds and potential activities.

Anticancer Potential

Thiophene carboxamide derivatives have been investigated as potential anticancer agents, with some acting as inhibitors of key signaling pathways involved in tumor growth and proliferation[1][11]. For instance, some analogs have shown activity against various cancer cell lines, including lung, liver, and breast cancer[12]. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. The thioxothiazole moiety may also contribute to anticancer activity, as related structures have demonstrated cytotoxic effects[13][14][15].

Antimicrobial Activity

Both thiophene and thiazole derivatives are well-known for their antimicrobial properties[16][17][18][19]. They can exhibit activity against a broad spectrum of bacteria and fungi. The presence of the thione group (C=S) is often associated with enhanced antimicrobial efficacy. Therefore, this compound is a promising candidate for screening against various pathogenic microorganisms, including drug-resistant strains.

Future Directions and Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. While this guide provides a foundational overview based on existing knowledge of its constituent parts, the lack of specific experimental data underscores the need for its synthesis and comprehensive biological evaluation.

Future research should focus on:

-

Optimized Synthesis: Development and optimization of a reliable synthetic protocol.

-

Full Characterization: Detailed spectroscopic and crystallographic analysis to confirm its structure and stereochemistry.

-

Biological Screening: Comprehensive in vitro and in vivo screening for anticancer, antimicrobial, and other potential therapeutic activities.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which it exerts its biological effects.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Chem Help Asap. (2020-11-05). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Organic Chemistry Portal. Synthesis of thiophenes. [Link]

-

MDPI. (2018-09-14). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

-

ResearchGate. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

PubMed. Synthesis, antimicrobial and cytotoxic activities of some 5-arylidene-4-thioxo-thiazolidine-2-ones. [Link]

-

PubMed. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. [Link]

-

National Institutes of Health. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. [Link]

-

National Institutes of Health. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

-

MDPI. (2022-09-29). Synthesis and Anticancer Activity of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

-

National Institutes of Health. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. [Link]

-

ResearchGate. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. [Link]

-

MDPI. (2019-10-18). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

Synthesis New and Novel Aryl Thiazole Derivatives Compounds. [Link]

-

PubMed. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. [Link]

-

National Institutes of Health. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. [Link]

-

ResearchGate. Mass spectrum and fragmentations for compound 5. [Link]

-

ChemSrc. CAS#:52560-89-1 | this compound. [Link]

-

National Institutes of Health. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

-

PubMed Central. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. [Link]

-

ResearchGate. (PDF) Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. [Link]

-

ResearchGate. The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide:. [Link]

-

Neliti. (2022-08-18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

PubMed Central. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

Frontiers. (2024-02-28). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]

-

National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

-

PubMed. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. [Link]

-

PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

-

National Institutes of Health. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. [Link]

-

ResearchGate. (PDF) Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,. [Link]

-

ResearchGate. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

Sources

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 4. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 5. media.neliti.com [media.neliti.com]

- 6. CAS#:52560-89-1 | this compound | Chemsrc [chemsrc.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, antimicrobial and cytotoxic activities of some 5-arylidene-4-thioxo-thiazolidine-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to the prevalence of the thiophene and thiazole scaffolds in a wide range of biologically active molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and a discussion of the critical experimental parameters. The primary focus is on a robust and efficient synthesis utilizing the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.[4][5][6]

Introduction: The Significance of the Thiophene-Thiazole Scaffold

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a well-established pharmacophore found in drugs with diverse therapeutic applications, including anticancer and antithrombotic agents.[7][8][9] Similarly, the thiazole ring system is a key component of many biologically active compounds, exhibiting a wide spectrum of activities such as antimicrobial, anti-inflammatory, and anticancer properties.[3][10][11]

The conjugation of these two important heterocycles into a single molecular entity, as in the case of this compound, creates a scaffold with significant potential for the development of novel therapeutic agents. The 2-thioxo-2,3-dihydrothiazole moiety, also known as a rhodanine-like structure, is of particular interest as it is a known pharmacophore that can interact with various biological targets.[12] The carboxamide group on the thiophene ring provides a handle for further derivatization, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide will provide the necessary technical details to enable the synthesis and exploration of this promising class of compounds.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the thiazole ring, leading to a thiophene-based α-haloketone and a thioamide source. This approach points directly to the well-established Hantzsch thiazole synthesis.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves two key steps:

-

Synthesis of the Key Intermediate: Preparation of 5-(bromoacetyl)thiophene-2-carboxamide via Friedel-Crafts acylation of a suitable thiophene precursor.

-

Cyclization to Form the Thiazole Ring: The Hantzsch thiazole synthesis involving the reaction of the α-haloketone intermediate with a thioamide equivalent to form the final 2-thioxothiazole ring.

Synthesis of the Key Intermediate: 5-(Bromoacetyl)thiophene-2-carboxamide

The synthesis of the crucial α-haloketone intermediate, 5-(bromoacetyl)thiophene-2-carboxamide, can be achieved through a Friedel-Crafts acylation of thiophene-2-carboxamide. This reaction introduces the bromoacetyl group at the 5-position of the thiophene ring, which is highly activated towards electrophilic substitution.

Reaction Scheme

Caption: Synthesis of 5-(bromoacetyl)thiophene-2-carboxamide.

Detailed Experimental Protocol

Materials:

-

Thiophene-2-carboxamide

-

Bromoacetyl chloride (or bromoacetyl bromide)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add thiophene-2-carboxamide (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0 °C for 15-20 minutes.

-

Add bromoacetyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 5-(bromoacetyl)thiophene-2-carboxamide as a solid.

Rationale for Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (AlCl₃). Therefore, the use of anhydrous solvents and reagents is critical.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acylating agent (bromoacetyl chloride), making it more electrophilic and facilitating the attack by the electron-rich thiophene ring.

-

Low Temperature: The initial stages of the reaction are carried out at low temperatures to control the exothermicity of the reaction and to prevent potential side reactions.

-

Aqueous Work-up: The addition of ice and HCl is necessary to quench the reaction, hydrolyze the aluminum complexes, and separate the product from the catalyst.

The Hantzsch Thiazole Synthesis: Formation of the Final Product

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings.[4][5][6] In this case, it involves the reaction of the synthesized 5-(bromoacetyl)thiophene-2-carboxamide with ammonium dithiocarbamate.

Reaction Scheme

Caption: Hantzsch synthesis of the target molecule.

Detailed Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis in this context proceeds through the following key steps:

-

Nucleophilic Attack: The sulfur atom of the dithiocarbamate acts as a nucleophile and attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion via an Sₙ2 reaction.

-

Tautomerization and Cyclization: The resulting intermediate undergoes tautomerization, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon.

-

Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic thiazole ring.

Caption: Step-wise mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol

Materials:

-

5-(Bromoacetyl)thiophene-2-carboxamide

-

Ammonium dithiocarbamate

-

Ethanol

-

Standard laboratory glassware for reflux

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 5-(bromoacetyl)thiophene-2-carboxamide (1.0 eq.) in ethanol.

-

To this solution, add ammonium dithiocarbamate (1.1 eq.).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product is likely to precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain this compound.

Rationale for Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for Hantzsch thiazole synthesis as it can dissolve the reactants and is relatively inert under the reaction conditions.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Work-up by Precipitation: The target molecule is often a stable, crystalline solid with limited solubility in the reaction solvent upon cooling, which allows for a simple and efficient purification by filtration.

Characterization of the Final Product

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure, including the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecule, such as the N-H and C=O stretches of the amide, the C=S stretch of the thione, and the characteristic vibrations of the thiophene and thiazole rings.

-

Melting Point: The melting point of the purified compound should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.[13]

| Property | Expected Data |

| Molecular Formula | C₈H₆N₂OS₃ |

| Molecular Weight | 242.34 g/mol |

| Appearance | Solid |

| Melting Point | >236 °C (decomposes)[13] |

| ¹H NMR | Expect signals for the thiophene protons, the thiazole proton, and the amide protons. |

| ¹³C NMR | Expect signals for all eight carbons in their unique chemical environments. |

| IR (cm⁻¹) | Expect characteristic peaks for N-H, C=O, C=S, and aromatic C-H and C=C bonds. |

Alternative Synthetic Strategies

While the Hantzsch synthesis is a highly effective method, other approaches can also be considered for the synthesis of the target scaffold. One notable alternative is the Gewald aminothiophene synthesis .[1][14][15][16] This multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur to form a 2-aminothiophene.[1][14][15][16] The resulting 2-aminothiophene could then be further elaborated to construct the 2-thioxothiazole ring. However, for the specific target molecule of this guide, the Hantzsch approach is more direct and convergent.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. The described two-step process, centered around the robust Hantzsch thiazole synthesis, provides a practical and efficient method for accessing this important heterocyclic scaffold. The provided experimental protocols and mechanistic insights are intended to equip researchers with the necessary knowledge to synthesize and further explore the potential of these compounds in the field of drug discovery and development.

References

-

Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Thieme Connect. Retrieved January 18, 2026, from [Link]

-

Gewald reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 18, 2026, from [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 18, 2026, from [Link]

-

Synthesis of 2‐amino 4‐acyl thiazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. Retrieved January 18, 2026, from [Link]

-

synthesis of thiazoles. (2019, January 19). YouTube. Retrieved January 18, 2026, from [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]

-

The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION. (n.d.). Google Patents.

-

Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. (n.d.). IJPRS. Retrieved January 18, 2026, from [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]

- Process for making thiophene carboxamide derivative. (n.d.). Google Patents.

-

Reaction of compound 2 with ammonium dithiocarbamate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

5-(BROMOACETYL)THIOPHENE-2-CARBOXAMIDE CAS#: 68257-90-9. (n.d.). ChemWhat. Retrieved January 18, 2026, from [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016, May 19). SciRP.org. Retrieved January 18, 2026, from [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC. Retrieved January 18, 2026, from [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (n.d.). SciRP.org. Retrieved January 18, 2026, from [Link]

-

Synthesis of new Thiazole Derivatives as Antitumor Agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

(Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. (n.d.). Bentham Science Publisher. Retrieved January 18, 2026, from [Link]

Sources

- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION - Google Patents [patents.google.com]

- 8. chemwhat.com [chemwhat.com]

- 9. scirp.org [scirp.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. labsolu.ca [labsolu.ca]

- 14. Gewald Reaction [organic-chemistry.org]

- 15. d-nb.info [d-nb.info]

- 16. Gewald reaction - Wikipedia [en.wikipedia.org]

biological activity of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide

An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel heterocyclic compound, this compound (CAS No. 52560-89-1).[1][2] While direct experimental data on this specific molecule is not yet prevalent in published literature, a thorough examination of its constituent pharmacophores—the thiazole ring and the thiophene-2-carboxamide core—provides a strong rationale for its investigation as a potential therapeutic agent. This document synthesizes existing research on structurally related analogues to forecast its most promising biological activities, focusing on anticancer and antimicrobial applications. We present detailed, field-proven protocols for the initial screening and evaluation of this compound and propose logical workflows to guide future research endeavors.

Introduction and Molecular Profile

The compound this compound is a unique hybrid molecule integrating two biologically significant heterocyclic systems. Its structure suggests a potential for multifaceted biological interactions, making it a compelling candidate for drug discovery programs.[1]

-

IUPAC Name: 5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide[2]

-

Molecular Formula: C₈H₆N₂OS₃[2]

-

CAS Number: 52560-89-1[2]

The core scientific rationale for investigating this molecule is based on the well-documented principle of structure-activity relationships (SAR). The molecule can be deconstructed into two key pharmacophoric units:

-

Thiazole Moiety: The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." Its presence in numerous approved drugs, such as the anticancer agent Dasatinib, underscores its ability to interact with a wide range of biological targets.[3] Thiazole derivatives are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

-

Thiophene-2-carboxamide Moiety: This scaffold is also of significant pharmacological importance. The carboxamide group is a crucial structural unit in proteins and is known for its ability to form robust hydrogen bonds with biological targets.[6] Thiophene-2-carboxamide derivatives have demonstrated a broad spectrum of activities, most notably as antimicrobial and anticancer agents.[7][8][9]

This guide will therefore explore the most probable biological activities of the target compound by examining the established pharmacology of these two core structures.

Predicted Anticancer Activity

The inclusion of the thiazole ring strongly suggests that this compound warrants investigation as a potential anticancer agent.

Mechanistic Rationale

Thiazole derivatives exert their anticancer effects through a variety of mechanisms, making them versatile therapeutic candidates.[3][10] Key mechanisms reported for related compounds include:

-

Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[11]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, often the G2/M phase.[9][11]

-

Enzyme Inhibition: The thiazole nucleus is a key component of molecules that inhibit critical enzymes in cancer signaling pathways, such as various kinases.[3]

The nitrogen and sulfur atoms in the thiazole ring are capable of forming crucial hydrogen bonds and coordinating with metallic ions within enzyme active sites, providing a strong basis for their biological activity.[3]

Supporting Data from Structurally Related Compounds

While data for the specific title compound is unavailable, numerous studies on other thiazole derivatives demonstrate significant cytotoxic activity against a range of human cancer cell lines. This provides a strong precedent for evaluation.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Substituted Thiazole Derivative (Compound 4c) | MCF-7 (Breast) | 2.57 | [12] |

| Substituted Thiazole Derivative (Compound 4c) | HepG2 (Liver) | 7.26 | [12] |

| Thiophene Carboxamide Derivative (Compound 2b) | Hep3B (Liver) | 5.46 | [9] |

| 1,3-Thiazole Derivative (Compound T38) | HepG2 (Liver) | 1.11 (µg/mL) | [11] |

| 1,3-Thiazole Derivative (Compound T26) | BGC-823 (Gastric) | 1.67 (µg/mL) | [11] |

Proposed Experimental Workflow for Anticancer Screening

A logical, tiered approach is essential for efficiently evaluating the compound's anticancer potential. The following workflow is recommended as a self-validating system, where each step provides the justification for proceeding to the next.

Caption: Proposed workflow for in vitro anticancer evaluation.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol is foundational for determining the cytotoxic effects of the compound on cancer cell lines.[12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom sterile plates

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette and plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the title compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of the MTT solution to each well. Incubate for another 4 hours. Purple formazan crystals should become visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Predicted Antimicrobial Activity

The thiophene-2-carboxamide core is a well-established pharmacophore in the design of antimicrobial agents, suggesting a high probability of activity for the title compound.[8]

Mechanistic Rationale

Thiophene-based compounds can interfere with essential microbial processes. Molecular docking studies on similar thiophene derivatives have suggested potential mechanisms of action, including:

-

Enzyme Inhibition: Targeting key bacterial enzymes like DNA gyrase B, which is essential for DNA replication.[13]

-

Membrane Disruption: Some thiophene derivatives have been shown to increase the permeability of the bacterial membrane, leading to cell death.[14]

-

Biofilm Inhibition: The ability to prevent or disrupt the formation of microbial biofilms is a critical feature for combating chronic and resistant infections.

The carboxamide moiety is vital for forming specific hydrogen bonds within the active sites of target enzymes, anchoring the molecule and enhancing its inhibitory effect.[6]

Supporting Data from Structurally Related Compounds

The antimicrobial efficacy of thiophene-2-carboxamide derivatives has been quantified against a wide range of pathogens. The Minimum Inhibitory Concentration (MIC) is the standard metric for this evaluation.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 2-Thiophene Carboxylic Acid Thioureides | Bacillus subtilis | 7.8 - 125 | [13][15] |

| 2-Thiophene Carboxylic Acid Thioureides | Escherichia coli | 31.25 - 250 | [13][15] |

| 2-Thiophene Carboxylic Acid Thioureides | Candida albicans | 31.25 - 62.5 | [13][15] |

| 3-Amino thiophene-2-carboxamide | Staphylococcus aureus | Varies (83.3% inhibition vs. Ampicillin) | [7][8] |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (MIC₅₀) | [14] |

Proposed Experimental Workflow for Antimicrobial Screening

A systematic workflow is crucial to define the spectrum and potency of the compound's antimicrobial activity.

Caption: Proposed workflow for antimicrobial activity assessment.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the quantitative antimicrobial susceptibility of a compound.[15]

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of a specific microorganism is added to each well. Following incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.

Materials:

-

Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well sterile microplates

-

This compound (stock solution in DMSO)

-

Positive control antibiotic (e.g., Ampicillin, Fluconazole)

-

Sterility control (broth only) and growth control (broth + inoculum) wells

-

Spectrophotometer or plate reader (600 nm)

Procedure:

-

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution well.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well (except the sterility control). This brings the total volume to 100 µL per well and standardizes the inoculum and drug concentrations.

-

Controls:

-

Growth Control: Wells containing broth and inoculum but no compound.

-

Sterility Control: Wells containing only broth.

-

Positive Control: A separate row with a known antibiotic undergoing serial dilution.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (cloudiness). This can be confirmed by measuring the optical density (OD) at 600 nm; the MIC well should have an OD similar to the sterility control.

Proposed Synthesis Outline

The synthesis of the title compound can be logically approached based on established methodologies for creating thiophene and thiazole derivatives.[8][16] A plausible retrosynthetic analysis suggests a convergent approach where the two heterocyclic cores are prepared and then coupled. A more direct route could involve building the thiazole ring onto a pre-functionalized thiophene molecule.

Caption: A plausible synthetic pathway for the target compound.

Conclusion and Future Directions

This compound is a molecule of significant scientific interest, strategically designed by combining two pharmacologically validated scaffolds. Based on extensive literature precedent for its core structures, this compound is a high-priority candidate for both anticancer and antimicrobial screening.

The immediate and logical next step is the chemical synthesis and purification of the compound. Following synthesis, the experimental workflows and detailed protocols provided in this guide offer a robust and efficient pathway for its initial biological characterization. Positive results from these in vitro assays would provide a strong foundation for more advanced studies, including the elucidation of its precise mechanism of action, evaluation against drug-resistant microbial strains and cancer cell lines, and eventual progression to in vivo efficacy and toxicity models.

References

[3]. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. [10]. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. [17]. Full article: Synthesis and Anticancer Activities of Some Thiazole Derivatives. [4]. The Diverse Biological Activities of Thiazole Derivatives: An In-depth Technical Guide - Benchchem. [12]. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. [15]. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. [6]. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 - MDPI. [7]. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed. [13]. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides - ResearchGate. [14]. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. [1]. This compound - MySkinRecipes. [18]. This compound. [8]. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. [5]. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [2]. This compound - PubChem. [19]. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - SciRP.org. [9]. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - NIH. [16]. Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. [20]. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - ResearchGate. [21]. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. [11]. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H6N2OS3 | CID 4270131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 | MDPI [mdpi.com]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]

- 16. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 17. tandfonline.com [tandfonline.com]

- 18. labsolu.ca [labsolu.ca]

- 19. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 20. researchgate.net [researchgate.net]

- 21. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide: A Key Intermediate in Arotinolol Synthesis

Executive Summary: This technical guide provides an in-depth analysis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, a pivotal heterocyclic intermediate in the synthesis of the cardiovascular drug Arotinolol. The document details the compound's chemical identity, physicochemical properties, plausible synthetic routes to the core scaffold, and its critical chemical transformation into Arotinolol. By synthesizing data from chemical databases and patent literature, this guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in pharmaceutical development, offering insights into the compound's structure, synthesis, and application.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a chemical entity are foundational to its application in research and development. This chapter outlines the nomenclature, structural details, and key physicochemical properties of this compound.

Nomenclature

While commonly referred to by the name this compound, the compound is systematically named according to IUPAC conventions, and is also known by several synonyms and unique identifiers in various chemical registries.

-

IUPAC Name: 5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide.[1][2][3][4]

-

Common Synonyms: 5-(2,3-Dihydro-2-thioxo-4-thiazolyl)-2-thiophenecarboxamide[5], 5-(2-mercapto-thiazol-4-yl)-thiophene-2-carboxylic acid amide.[2][3][4]

Structural Information

The molecule features a central thiophene-2-carboxamide core linked at the 5-position to a 2-thioxo-2,3-dihydrothiazole (rhodanine) ring. This conjugated heterocyclic system is key to its reactivity and function as a pharmaceutical intermediate.

Caption: 2D Structure of this compound.

Physicochemical Properties

The key physicochemical properties are summarized in the table below. These values are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂OS₃ | [1][2][4][5] |

| Molecular Weight | 242.34 g/mol | [1][6] |

| Appearance | Light yellow solid (based on synthesis) | [1] |

| Melting Point | >236 °C (decomposes) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| XLogP3 | 1.4 | [1][2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| TPSA | 141 Ų | [1] |

Synthesis and Chemical Reactivity

This compound is not typically the final target but rather a versatile building block. Its synthesis and subsequent reactions are of primary interest to process and medicinal chemists.

Proposed Synthesis of the Core Scaffold

While specific preparations are proprietary, a chemically sound and widely applicable method for synthesizing the thiophene-thiazole scaffold is the Hantzsch thiazole synthesis. This approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species.

Conceptual Workflow: The synthesis would logically begin with a commercially available thiophene-2-carboxamide. This starting material would undergo Friedel-Crafts acylation followed by α-halogenation to generate the key α-haloketone intermediate. This intermediate can then be cyclized with a thiourea equivalent, such as ammonium dithiocarbamate, to form the target thioxothiazole ring.

Caption: Synthetic workflow from the intermediate to Arotinolol.

Protocol 1: Synthesis of Arotinolol This protocol is adapted from the process described in patent literature. [1] Step 1: Synthesis of 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole

-

To a suitable reaction vessel, add 18 L of distilled water and 420 g (5.0 mol) of sodium bicarbonate. Stir until dissolved.

-

In portions, add 605.9 g (2.5 mol) of this compound (referred to as 5-(2-mercapto-4-thiazolyl)-2-thiophene carboxamide in the patent) to the solution. Stir for 60 minutes at ambient temperature. The sodium bicarbonate acts as a base to deprotonate the thiol tautomer, forming a reactive thiolate nucleophile.

-

Add 231.3 g (2.5 mol) of epichlorohydrin.

-

Heat the reaction mixture to 40°C and maintain for 4 hours. The thiolate attacks the terminal carbon of epichlorohydrin, displacing the chloride. The resulting alkoxide then undergoes an intramolecular SN2 reaction to form the epoxide ring.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Cool the mixture and collect the crude product by suction filtration.

-

Wash the crude solid with 4.5 L of methyl tert-butyl ether to remove non-polar impurities.

-

Dry the light yellow solid to obtain the epoxide intermediate. (Reported yield: 90%). [1] Step 2: Synthesis of Arotinolol

-

In a separate vessel, dissolve 5.97 g (0.02 mol) of the epoxide intermediate from Step 1 in absolute ethanol (approx. 8-15 mL per gram of epoxide).

-

Add 4.39 g (0.06 mol) of tert-butylamine. A molar excess of the amine is used to drive the reaction to completion and minimize side reactions.

-

Heat the mixture to reflux (70-75°C) and maintain for 14 hours. The amine acts as a nucleophile, attacking one of the epoxide carbons (preferentially the less sterically hindered terminal carbon) to open the ring.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove the ethanol.

-

To the residue, add 23 mL of acetone and reflux for 30 minutes.

-

Add 45 mL of toluene and stir for 2 hours for trituration/crystallization.

-

Remove the acetone under reduced pressure at 45-50°C.

-

Collect the solid product by suction filtration and dry to obtain Arotinolol. [1]

Pharmaceutical Significance and Biological Context

While the primary value of this compound lies in its role as a synthetic precursor, understanding the biological activity of its final product, Arotinolol, and the broader pharmacological potential of its core scaffolds provides essential context for drug development professionals.

Arotinolol: The End-Product

Arotinolol is a clinically used medication, marketed under the trade name Almarl, for the treatment of high blood pressure and essential tremor. [2] Mechanism of Action: Arotinolol functions as a non-selective adrenergic antagonist, meaning it blocks multiple receptor types in the sympathetic nervous system. [4]* β1-Adrenergic Blockade: Occurs primarily in the heart, leading to a reduced heart rate and decreased myocardial contractility. This lowers cardiac output, contributing to its antihypertensive effect. [4]* β2-Adrenergic Blockade: Affects receptors in vascular smooth muscle.

-

α1-Adrenergic Blockade: Occurs on vascular smooth muscles, preventing vasoconstriction and leading to vasodilation. This reduces peripheral resistance, further lowering blood pressure. [4] The dual action of blocking both alpha and beta receptors provides a comprehensive mechanism for blood pressure control. [4]

Caption: Simplified mechanism of action for Arotinolol.

Pharmacological Potential of the Thiophene-Thiazole Scaffold

The constituent heterocycles of the title compound are recognized "privileged structures" in medicinal chemistry. Thiophene-2-carboxamide and thiazole derivatives are present in numerous compounds investigated for a wide range of biological activities, including:

-

Anticancer Activity: Various thiophene and thiazole derivatives have been synthesized and evaluated as potential cytotoxic agents against multiple cancer cell lines. [7][8]* Antibacterial and Antifungal Activity: The sulfur and nitrogen atoms in these heterocyclic systems are often key pharmacophoric features for antimicrobial activity.

-

Antioxidant and Anti-inflammatory Properties: Thiophene-2-carboxamide derivatives have been studied for their potential to act as antioxidants.

While this compound is primarily known as an intermediate, its structural motifs suggest that it or its derivatives could be explored for other biological activities.

Conclusion

This compound is a well-characterized chemical compound whose significance is firmly established in the field of pharmaceutical synthesis. Its value lies not in its own biological activity, but in its strategic position as the direct precursor to the dual-action antihypertensive drug, Arotinolol. This guide has detailed its chemical identity, provided a logical framework for its synthesis, and presented a validated, step-by-step protocol for its conversion to Arotinolol. For chemists and researchers in drug development, this compound represents a key building block, and a thorough understanding of its properties and reactivity is essential for the efficient production of its life-saving end-product.

References

- Preparation method of arotinolol hydrochloride.

-

5-(2-mercaptothiazol-4-yl)thiophene-2-carboxamide. PharmaCompass. [Link]

-

5-(2-Mercapto-thiazol-4-yl)-thiophene-2-carboxylic acid amide. PharmaCompass. [Link]

-

5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide. Qingmu Pharmaceutical. [Link]

-

This compound. MySkinRecipes. [Link]

-

CAS#:52560-89-1 | this compound. Chemsrc. [Link]

-

Arotinolol. Wikipedia. [Link]

-

Arotinolol. PubChem, National Institutes of Health. [Link]

-

What is the mechanism of Arotinolol Hydrochloride? Patsnap Synapse. [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central, National Institutes of Health. [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. CN104356126A - Preparation method of arotinolol hydrochloride - Google Patents [patents.google.com]

- 2. Arotinolol - Wikipedia [en.wikipedia.org]

- 3. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Arotinolol Hydrochloride? [synapse.patsnap.com]

- 5. Arotinolol Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 5-(2-Sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide (Arotinolol Impurity) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Thiophene-Thiazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The strategic fusion of thiophene and thiazole rings has given rise to a class of heterocyclic compounds with significant implications for medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of thiophene-thiazole compounds. It delves into the evolution of synthetic methodologies, from classical ring-forming reactions to modern catalytic approaches, offering detailed experimental protocols for key transformations. Furthermore, this guide examines the structure-activity relationships and the diverse pharmacological applications that have established the thiophene-thiazole scaffold as a privileged structure in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Emergence of a Privileged Heterocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Heterocyclic compounds, particularly those containing sulfur and nitrogen, form the cornerstone of numerous therapeutic agents.[1][2] Among these, the thiophene and thiazole rings have independently carved out significant niches. Thiophene, a five-membered aromatic ring containing a sulfur atom, is recognized for its bioisosteric relationship with benzene, offering modulated physicochemical properties.[3] Thiazole, a five-membered ring with both sulfur and nitrogen, is a key component of natural products like vitamin B1 (thiamine) and is present in a multitude of synthetic drugs.[1][4]

The true innovation, however, lies in the synergistic combination of these two heterocycles. The resulting thiophene-thiazole scaffold represents a "molecular hybrid," a strategic amalgamation of two pharmacophorically active moieties. This hybridization often leads to compounds with enhanced biological profiles, including improved efficacy, selectivity, and pharmacokinetic properties. Thiophene-thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point of intensive research in drug discovery.[5][6]

This guide will provide a comprehensive journey through the world of thiophene-thiazole compounds, from their chemical roots to their modern-day applications.

Historical Perspective: A Tale of Two Heterocycles and Their Union

The story of thiophene-thiazole compounds is not one of a single, sudden discovery, but rather the convergence of two independent streams of heterocyclic chemistry.

The Serendipitous Discovery of Thiophene

The Foundational Synthesis of the Thiazole Ring

The synthesis of the thiazole ring has a rich history, with the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887, standing as a cornerstone.[8][9] This versatile method involves the condensation of an α-haloketone with a thioamide.[9][10] Another significant early contribution was the Gabriel synthesis , which utilizes the reaction of α-acylamino ketones with phosphorus pentasulfide.[4] These classical methods provided the fundamental tools for constructing the thiazole core and paved the way for the synthesis of a vast array of derivatives.[1]

The Dawn of Thiophene-Thiazole Hybrids

While the individual histories of thiophene and thiazole are well-documented, the precise moment of their first intentional coupling into a single molecule is less clearly defined in a single seminal report. However, the application of established synthetic methodologies to thiophene-containing starting materials marked the genesis of this important class of compounds. The inherent reactivity of thiophene derivatives made them suitable substrates for classical thiazole syntheses. For instance, the use of a thiophene-containing thioamide in a Hantzsch synthesis or a thiophene-derived α-haloketone would directly lead to a thiophene-thiazole hybrid. The increasing interest in the pharmacological potential of heterocyclic hybrids in the mid to late 20th century spurred the deliberate synthesis and investigation of these combined scaffolds.

The Evolution of Synthetic Methodologies

The synthesis of thiophene-thiazole compounds has evolved from the application of classical named reactions to the development of highly efficient, modern synthetic strategies.

Classical Approaches: Building from the Ground Up

The foundational methods for constructing thiophene-thiazole scaffolds rely on the well-established principles of heterocyclic synthesis.

The Hantzsch synthesis remains a widely used and reliable method for preparing thiophene-thiazole derivatives. The general strategy involves the reaction of a thiophene-containing α-haloketone with a thioamide, or conversely, a thiophene-containing thioamide with an α-haloketone. The versatility of this reaction allows for the introduction of a wide range of substituents on both the thiophene and thiazole rings.

Diagram: Hantzsch Synthesis of a Thienyl-Thiazole

Caption: General scheme of the Hantzsch synthesis for thienyl-thiazoles.

The Gewald aminothiophene synthesis , reported by Karl Gewald in 1966, is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[11] This reaction is particularly relevant as the resulting 2-aminothiophene can serve as a versatile precursor for the subsequent construction of a thiazole ring. The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[11] A modified Gewald reaction can also lead to the formation of thiazoles directly.[12][13]

Diagram: Gewald Synthesis and Subsequent Thiazole Formation

Caption: Gewald synthesis leading to a thienyl-thiazole.

Modern Synthetic Approaches: Efficiency and Diversity

More contemporary methods for the synthesis of thiophene-thiazole compounds focus on improving reaction efficiency, functional group tolerance, and access to molecular diversity. These often involve multi-component reactions and transition-metal-catalyzed cross-coupling strategies.

The development of one-pot, multi-component reactions for the synthesis of thiophene-thiazole derivatives has been a significant advancement. These reactions, which combine multiple synthetic steps into a single operation without the isolation of intermediates, offer considerable advantages in terms of time, cost, and environmental impact. For example, a one-pot synthesis might involve the in-situ formation of a thiophene precursor followed by the addition of reagents for the Hantzsch thiazole synthesis.[14]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have become indispensable tools for the synthesis of bi-aryl and hetero-bi-aryl compounds, including thiophene-thiazole derivatives. These reactions allow for the direct coupling of a pre-functionalized thiophene (e.g., a boronic acid or a stannane) with a halogenated thiazole, or vice versa. This approach provides a highly modular and flexible route to a wide range of substituted thiophene-thiazole compounds.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of representative thiophene-thiazole compounds.

Protocol 1: Hantzsch Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole[15]

This protocol describes the synthesis of a 5-substituted thienyl-thiazole via the Hantzsch reaction.

Materials:

-

2-Chloro-3-(2-thienyl)propanal

-

Thiourea

-

Ethanol

-

Sodium hydroxide

Procedure:

-

A solution of 2-chloro-3-(2-thienyl)propanal (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Thiourea (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

A solution of sodium hydroxide is added to neutralize the reaction mixture, leading to the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-5-(2-thienylmethyl)thiazole.[15]

Protocol 2: Synthesis of 2-(Thien-2-yl)thiazole[16]

This protocol outlines the synthesis of a 2-substituted thienyl-thiazole.

Materials:

-

(Thien-2-yl)thiocarboxamide

-

Bromoacetaldehyde dimethyl acetal

-

Concentrated hydrochloric acid

-

Ethanol

Procedure:

-

In a round-bottom flask, (thien-2-yl)thiocarboxamide (1 equivalent) is dissolved in ethanol.

-

Bromoacetaldehyde dimethyl acetal (3.5 equivalents) and a catalytic amount of concentrated hydrochloric acid are added to the solution.

-

The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 2-(thien-2-yl)thiazole as an oil.[16]

Structure-Activity Relationships and Pharmacological Applications